![molecular formula C15H17N5O2 B5615405 1,3,6-trimethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5615405.png)
1,3,6-trimethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound falls within a class of heterocyclic compounds featuring pyrazolo[3,4-b]pyridine and 1,3,4-oxadiazole moieties. These structures are often explored for their diverse chemical and pharmacological properties, serving as key scaffolds in medicinal chemistry and materials science due to their versatile functionalization possibilities and biological activity (Wenglowsky, 2013; Verma et al., 2019).
Synthesis Analysis
The synthesis of compounds with pyrazolo[3,4-b]pyridine cores involves various strategies, including direct functionalization of the heterocyclic ring, multi-component reactions, and palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of diverse substituents, enhancing the compound's chemical and physical properties (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of nitrogen and oxygen atoms within the heterocycles, contributing to their electronic and steric properties. These atoms play a critical role in the molecule's ability to interact with biological targets, influence photophysical properties, and participate in metal-ion sensing applications (Sharma et al., 2022).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine and 1,3,4-oxadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, and cycloaddition. These reactions can be employed to further modify the compound, introducing functional groups that impact the compound's reactivity, stability, and potential biological activity (Gomaa & Ali, 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the heterocyclic cores. These properties are crucial for determining the compound's suitability for various applications, from drug development to material science (Boča et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the electronic structure of the heterocycles. The presence of nitrogen and oxygen atoms contributes to the heteroaromatic system's ability to participate in hydrogen bonding and metal coordination, which is essential for designing metal-ion sensors and biological interactions (D. Sharma, H. Om, A. Sharma, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(oxolan-3-yl)-5-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-8-6-11(12-9(2)18-20(3)14(12)16-8)15-17-13(19-22-15)10-4-5-21-7-10/h6,10H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHWXPUSZTVLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrazolo[3,4-b]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5615322.png)
![9-iodo-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5615326.png)

![1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5615332.png)
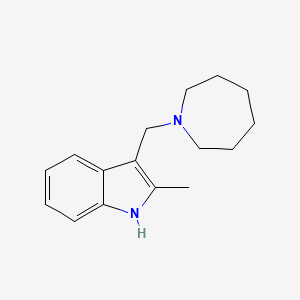
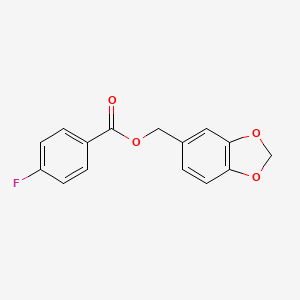
![1-[4-methyl-2-({2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)pyrimidin-5-yl]ethanone](/img/structure/B5615344.png)
![2-[(2-chlorobenzyl)thio]-4,5,6-trimethylnicotinonitrile](/img/structure/B5615351.png)
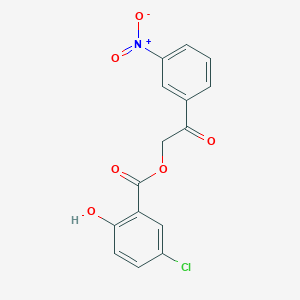

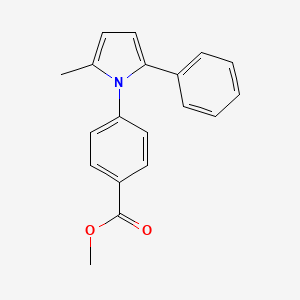
![2-cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5615401.png)
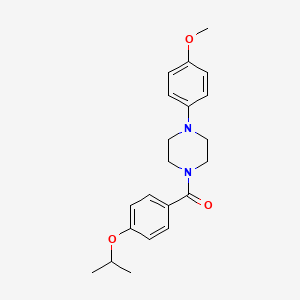
![2-(methylthio)-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine](/img/structure/B5615408.png)